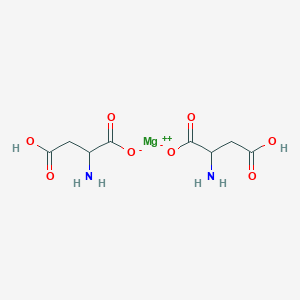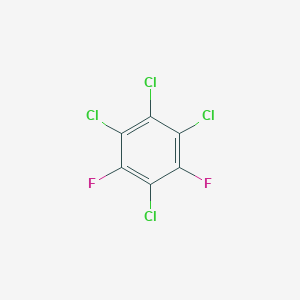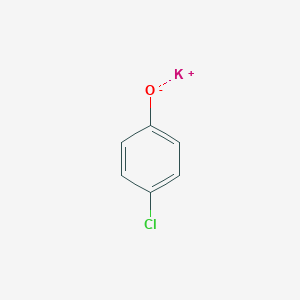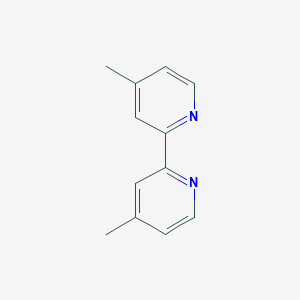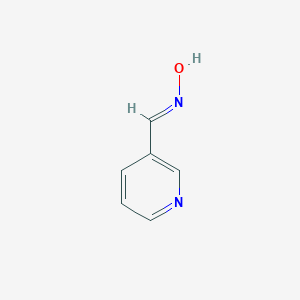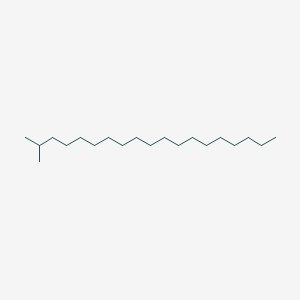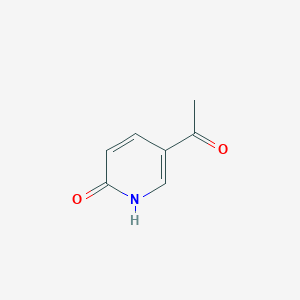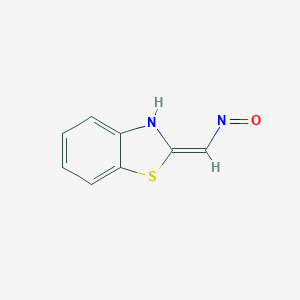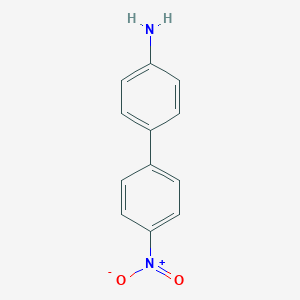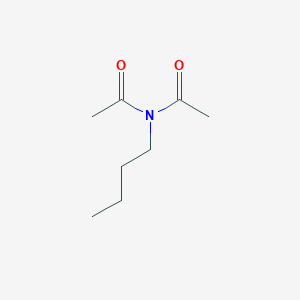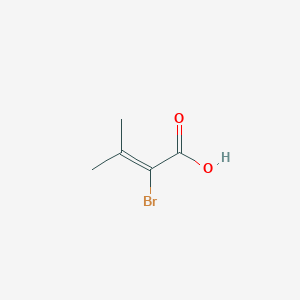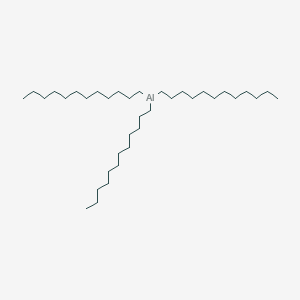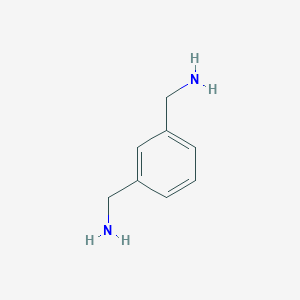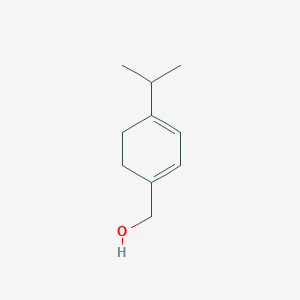
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol, also known as Iridoid Compound, is a natural product that has gained attention due to its significant biological activities. It is a bicyclic monoterpene alcohol that is found in various plants, including the genus Scrophularia. This compound has been studied for its potential therapeutic applications in various fields, such as cancer treatment, anti-inflammatory agents, and antioxidant agents.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol has been explored in asymmetric synthesis. For example, [1-(Silylmethyl)allenyl]methanols, structurally related to the compound, have been synthesized from aldehydes and shown efficient yields and enantioselectivities. These compounds, including similar dienyl methanols, facilitate the synthesis of dienes without regioselectivity issues and tolerate various functionalities (Durán-Galván & Connell, 2010).
Gas-phase Reactions with Metal Ions
In the context of gas-phase reactions, the interaction of alcohols, including propan-2-ol, with rare earth metal ions like Sc+, Y+, and Lu+ has been studied. The reactivity is influenced by the oxophilicity of the metals and the class and chain length of the alcohols, leading to different primary metallated ions (Géribaldicor et al., 1996).
Catalytic Hydrogenation
Catalytic hydrogenation studies have involved compounds like 4-t-butylmethylenecyclohexane, which are structurally similar to (4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol. Such studies have explored the production of cis- or trans-4-t-butylmethylcyclohexanes using various catalyst systems (Mitchell, 1970).
Spectroscopic Studies
Spectroscopic studies have been conducted on similar compounds, highlighting how molecular organization changes in different solvents like methanol and propan-2-ol. These studies demonstrate the formation of aggregates and the effect of solvent concentration on the molecular form of the compounds (Matwijczuk et al., 2018).
Propiedades
Número CAS |
1335-14-4 |
|---|---|
Nombre del producto |
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,5,8,11H,4,6-7H2,1-2H3 |
Clave InChI |
HBKLKBUNCSHWKO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(CC1)CO |
SMILES canónico |
CC(C)C1=CC=C(CC1)CO |
Sinónimos |
Cyclohexadienemethanol, 4-(1-methylethyl)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




